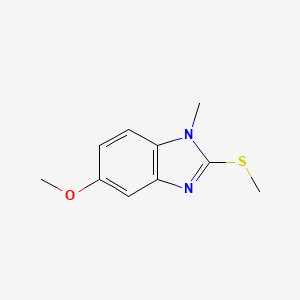![molecular formula C13H12N4OS B12492231 2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12492231.png)
2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate thioamide and amidine precursors under controlled conditions. One common method includes the reaction of benzylamine with methyl isothiocyanate to form the intermediate, which is then cyclized with 2-aminopyrimidine under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. As a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-d]thiazoles: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards topoisomerase I. This unique feature makes it a promising candidate for further development as an anticancer agent .
Propiedades
Fórmula molecular |
C13H12N4OS |
|---|---|
Peso molecular |
272.33 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H12N4OS/c1-17(7-9-5-3-2-4-6-9)13-16-11-10(19-13)12(18)15-8-14-11/h2-6,8H,7H2,1H3,(H,14,15,18) |
Clave InChI |
MIPVPZOFLJULQH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=NC3=C(S2)C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B12492150.png)
![5-[(Pentylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B12492151.png)
![3,4-dimethyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492158.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12492165.png)
![4-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492168.png)
![3-(2-methylpropoxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492173.png)
![7-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12492179.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12492185.png)
![5-{[3-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492199.png)
![1-[3-(benzyloxy)phenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12492207.png)

![1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12492223.png)
![3-hydroxy-4-(4-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492229.png)
